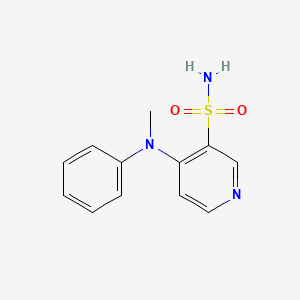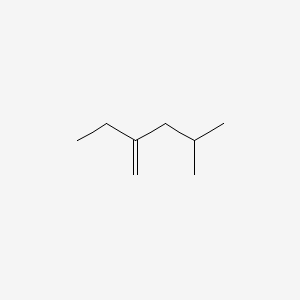
o-Benzoquinone, 4-((methylnitrosamino)acetyl)-3-nitroso-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
o-Benzoquinone, 4-((methylnitrosamino)acetyl)-3-nitroso- is a complex organic compound belonging to the quinone family. Quinones are characterized by their conjugated cyclic dione structures, which play a significant role in various biological and chemical processes. This particular compound is notable for its unique functional groups, which include nitroso and methylnitrosamino groups, contributing to its distinct chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of o-Benzoquinone, 4-((methylnitrosamino)acetyl)-3-nitroso- typically involves multi-step organic reactions. One common method includes the oxidation of o-aminophenols to their corresponding quinone imines, followed by further functionalization to introduce the methylnitrosamino and nitroso groups. The reaction conditions often require specific catalysts and controlled environments to ensure the stability of intermediates and the final product .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to manage the reactivity and stability of intermediates. Microflow systems have been demonstrated to be effective in controlling reactions involving unstable quinones, allowing for high-yield production without significant decomposition .
Análisis De Reacciones Químicas
Types of Reactions
o-Benzoquinone, 4-((methylnitrosamino)acetyl)-3-nitroso- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert it back to hydroquinone forms.
Substitution: The nitroso and methylnitrosamino groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions often require specific pH conditions and temperatures to proceed efficiently .
Major Products
The major products formed from these reactions include hydroquinones, substituted quinones, and various nitroso derivatives, depending on the reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
o-Benzoquinone, 4-((methylnitrosamino)acetyl)-3-nitroso- has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of o-Benzoquinone, 4-((methylnitrosamino)acetyl)-3-nitroso- involves its ability to undergo redox cycling, which can generate reactive oxygen species (ROS). These ROS can interact with various cellular components, leading to oxidative stress and potential cytotoxic effects. The compound can also form covalent bonds with nucleophiles, such as thiol groups in proteins, affecting their function .
Comparación Con Compuestos Similares
Similar Compounds
1,4-Benzoquinone: Another quinone with similar redox properties but lacks the nitroso and methylnitrosamino groups.
1,2-Naphthoquinone: A naphthoquinone derivative with different structural and reactivity profiles.
p-Chloranil: A chlorinated quinone used in similar applications but with distinct chemical behavior.
Uniqueness
Its ability to participate in diverse chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
65561-72-0 |
|---|---|
Fórmula molecular |
C9H7N3O5 |
Peso molecular |
237.17 g/mol |
Nombre IUPAC |
N-methyl-N-[2-(2-nitroso-3,4-dioxocyclohexa-1,5-dien-1-yl)-2-oxoethyl]nitrous amide |
InChI |
InChI=1S/C9H7N3O5/c1-12(11-17)4-7(14)5-2-3-6(13)9(15)8(5)10-16/h2-3H,4H2,1H3 |
Clave InChI |
USPVUPCOWYPYMH-UHFFFAOYSA-N |
SMILES canónico |
CN(CC(=O)C1=C(C(=O)C(=O)C=C1)N=O)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Methoxy-1-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B13799384.png)

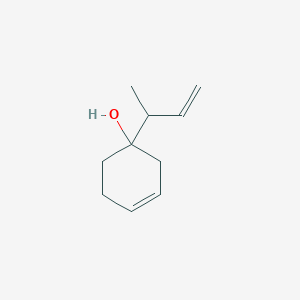
![N-[2-(cyclohexylamino)-2-oxoethyl]-1-(1-methylethyl)-N-[(4-methylphenyl)methyl]-1H-Pyrazole-4-carboxamide](/img/structure/B13799400.png)
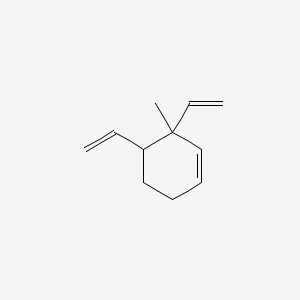
![(1R,2R,5S,6S)-3,3,4,4-Tetrafluoro-9-oxatricyclo[4.2.1.0~2,5~]non-7-ene](/img/structure/B13799411.png)
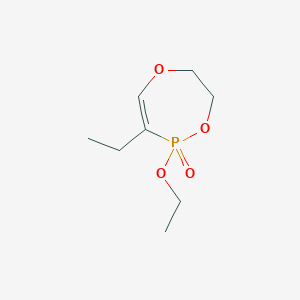

![9,10-Anthracenedione, 1,5-dihydroxy-4,8-bis[[4-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]phenyl]amino]-](/img/structure/B13799422.png)
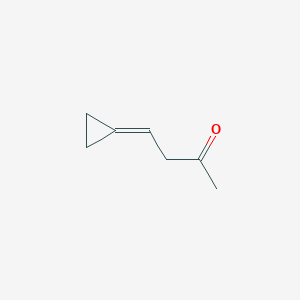
![N-[(1Z)-6-Amino-2,4-cyclohexadien-1-ylidene]acetamide](/img/structure/B13799435.png)
